2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core with a Z-configured carbamoylmethylidene substituent at the 5-position. The structure includes two aryl groups: a 4-fluorophenyl moiety attached via a carbamoyl linkage and a 4-methylphenyl group on the acetamide side chain. Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration at the 5-position is critical for maintaining planarity in the conjugated system, which may influence binding to biological targets .
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-12-2-6-14(7-3-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVCRGKMNKMRBF-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves several steps. One common route starts with the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with the appropriate amino acid derivatives under controlled conditions to yield the desired product.
Industrial Production Methods: : Industrial production typically involves optimizing these reactions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents such as potassium permanganate can be used to transform it into different oxidation states.
Reduction: : Reducing agents like sodium borohydride may reduce certain functional groups within the molecule.
Substitution: : Various nucleophiles can substitute the functional groups in the thiazolidine ring.
Common Reagents and Conditions: : Common reagents include organic solvents like dichloromethane and reagents like sodium hydroxide for basic conditions or hydrochloric acid for acidic conditions.
Major Products: : The products formed depend on the specific reactions; oxidations may yield hydroxyl derivatives, reductions may produce amines, and substitutions can result in a wide range of derivatives based on the nucleophile used.
Scientific Research Applications
This compound has extensive applications in various fields:
Chemistry: : Used as a building block in organic synthesis, it plays a crucial role in forming more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Potential therapeutic uses in treating diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and chemical products due to its unique properties.
Mechanism of Action
The exact mechanism of action depends on the application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The thiazolidine ring is often crucial in these interactions, as it can form stable complexes with the target molecules.
Comparison with Similar Compounds
Key Observations:
Ethyl () and methoxy () groups modulate hydrophobicity and solubility, respectively. Thioxo substitution () increases sulfur-mediated interactions, such as hydrogen bonding or metal chelation .
Stereochemical Considerations :
- The Z-configuration at the 5-position is conserved across analogs (e.g., ), ensuring planar geometry for π-π stacking or charge-transfer interactions .
Bioactivity and Pharmacological Potential
- Analgesic Activity: Pyrazole-thiazole hybrids () showed moderate to strong analgesic effects, with substituents like 4-dimethylaminophenyl enhancing activity .
- Anticancer Potential: Compounds with trifluoromethyl groups () may leverage enhanced metabolic stability and target affinity .
Physicochemical Properties
Biological Activity
The compound 2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H18FNO4S
- Molecular Weight : 373.41 g/mol
- IUPAC Name : this compound
Structural Representation
The following table summarizes the structural details:
| Property | Description |
|---|---|
| Molecular Formula | C19H18FNO4S |
| Molecular Weight | 373.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 867041-20-1 |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer effects. The compound has shown potential in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting programmed cell death in malignant cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, thiazolidinone derivatives have been reported to possess anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has a significant potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its role in promoting apoptosis .
Study 3: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties found that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
